molecular formula C16H22INO5 B13700215 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate

Cat. No.: B13700215
M. Wt: 435.25 g/mol
InChI Key: ZKEGIIYHOVXZKD-UHFFFAOYSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an iodinated aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Iodination of the aromatic ring: The aromatic ring is iodinated using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide.

    Methoxylation: The methoxy group is introduced using a methylating agent such as dimethyl sulfate or methyl iodide.

    Esterification: The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Oxidation and reduction reactions: The aromatic ring and other functional groups can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while deprotection with TFA would yield the free amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme-substrate interactions or as a building block for peptide synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the iodine and methoxy groups, making it less reactive in certain substitution reactions.

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate:

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoate: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of both the iodine and methoxy groups in Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate makes it unique compared to similar compounds

Properties

Molecular Formula

C16H22INO5

Molecular Weight

435.25 g/mol

IUPAC Name

methyl 3-(3-iodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H22INO5/c1-16(2,3)23-15(20)18-12(14(19)22-5)9-10-6-7-13(21-4)11(17)8-10/h6-8,12H,9H2,1-5H3,(H,18,20)

InChI Key

ZKEGIIYHOVXZKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)I)C(=O)OC

Origin of Product

United States

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